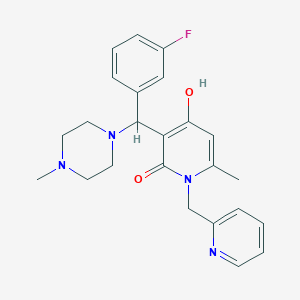

![molecular formula C21H20N2O3S B2938740 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide CAS No. 941894-26-4](/img/structure/B2938740.png)

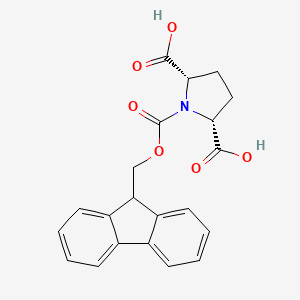

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide, also known as DTNB, is a compound that has been extensively used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water, ethanol, and methanol. DTNB is a member of the thionitrobenzoic acid family and is commonly used as a reagent for the detection of sulfhydryl groups in proteins and enzymes.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of derivatives similar to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide have been detailed in several studies. For instance, compounds with aryl substituents have been synthesized and characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy. The crystal structure of specific derivatives, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was studied, revealing its molecular conformation and stabilization by intramolecular hydrogen bonds (Özer, Arslan, VanDerveer, & Külcü, 2009). Such detailed characterizations are crucial for understanding the chemical behavior and potential applications of these compounds.

Antimycobacterial Activity

Research has also explored the antimycobacterial activity of N-alkoxyphenylhydroxynaphthalenecarboxamides, revealing some compounds with activity comparable to or higher than that of rifampicin against Mycobacterium tuberculosis and other mycobacterial strains. These studies underscore the potential of naphthalene derivatives in developing new antimycobacterial agents, highlighting the importance of lipophilicity in influencing activity (Goněc et al., 2016).

Anticancer Evaluation

The anticancer properties of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been investigated, with certain compounds displaying potent cytotoxic activity against human cancer cell lines. These findings suggest the therapeutic potential of naphthalene derivatives in cancer treatment, particularly due to their ability to induce apoptosis and arrest the cell cycle (Ravichandiran et al., 2019).

Photochemical and Electrochemical Applications

Naphthalene diimides (NDIs) have been recognized for their applications in supramolecular chemistry, sensors, and molecular switching devices. Their ability to form stable radical anions upon irradiation makes them suitable for applications in catalysis, DNA intercalation, and solar cell technology. The synthesis, properties, and applications of NDIs in these fields have been extensively reviewed, demonstrating their versatility and potential in various scientific and technological domains (Kobaisi et al., 2016).

Propiedades

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-21(18-8-7-16-5-1-2-6-17(16)15-18)22-19-9-11-20(12-10-19)23-13-3-4-14-27(23,25)26/h1-2,5-12,15H,3-4,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBCODHQQSVEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

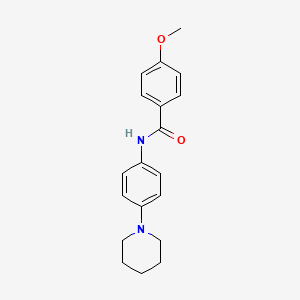

![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)

![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2938668.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2938669.png)

![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)

![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2938680.png)